molecular formula C10H20ClNO2 B2580008 Methyl 3-tert-butylpyrrolidine-3-carboxylate;hydrochloride CAS No. 2375261-32-6

Methyl 3-tert-butylpyrrolidine-3-carboxylate;hydrochloride

Cat. No.: B2580008
CAS No.: 2375261-32-6
M. Wt: 221.73
InChI Key: ZBEPUONPUDXWJU-UHFFFAOYSA-N
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Description

Methyl 3-tert-butylpyrrolidine-3-carboxylate;hydrochloride is a chemical compound with the molecular formula C10H19NO2·HCl. It is known for its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-tert-butylpyrrolidine-3-carboxylate;hydrochloride typically involves the reaction of tert-butylamine with methyl acrylate, followed by cyclization to form the pyrrolidine ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as toluene or ethanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-tert-butylpyrrolidine-3-carboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrrolidine compounds.

Scientific Research Applications

Methyl 3-tert-butylpyrrolidine-3-carboxylate;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-tert-butylpyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 3-tert-butylpyrrolidine-3-carboxylate;hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity. This unique form can make it more suitable for certain applications, particularly in pharmaceutical and industrial contexts .

Properties

IUPAC Name

methyl 3-tert-butylpyrrolidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-9(2,3)10(8(12)13-4)5-6-11-7-10;/h11H,5-7H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEPUONPUDXWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CCNC1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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